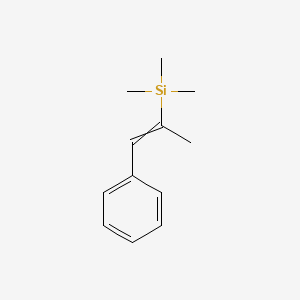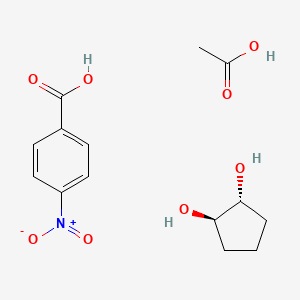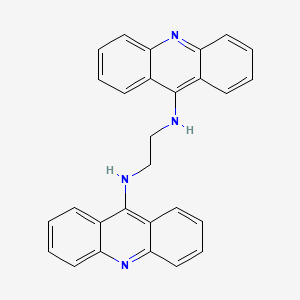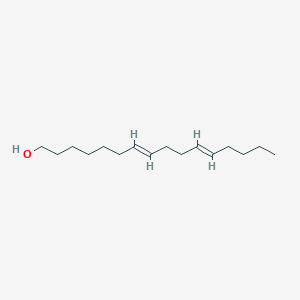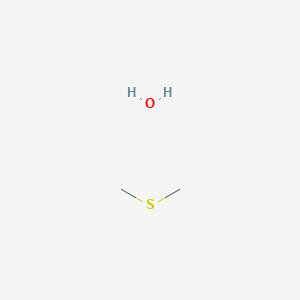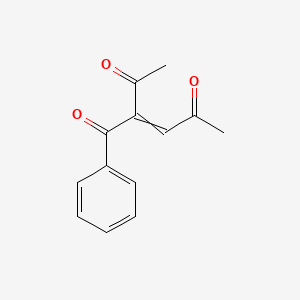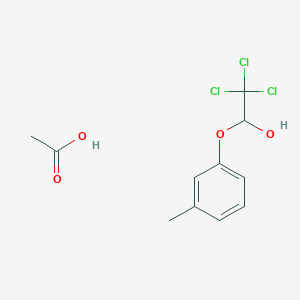![molecular formula C14H16O B14617476 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene CAS No. 60512-52-9](/img/structure/B14617476.png)
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene is an organic compound with a complex structure that includes an ethoxymethyl group, a but-3-en-1-yn-1-yl group, and a methylbenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxymethyl Group: This can be achieved by reacting an appropriate alcohol with ethyl bromide in the presence of a base such as sodium hydride.
Introduction of the But-3-en-1-yn-1-yl Group: This step involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the but-3-en-1-yn-1-yl group to the benzene ring.
Final Assembly: The final step involves the attachment of the ethoxymethyl group to the but-3-en-1-yn-1-yl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives
Wissenschaftliche Forschungsanwendungen
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxymethyl and but-3-en-1-yn-1-yl groups can participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-3-yn-1-ylbenzene: Similar structure but lacks the ethoxymethyl group.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of the ethoxymethyl group.
3-[(1E)-1-Buten-3-yn-1-yl]pyridine: Contains a pyridine ring instead of the benzene ring.
Uniqueness
1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene is unique due to the presence of both the ethoxymethyl and but-3-en-1-yn-1-yl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60512-52-9 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-[3-(ethoxymethyl)but-3-en-1-ynyl]-4-methylbenzene |
InChI |
InChI=1S/C14H16O/c1-4-15-11-13(3)7-10-14-8-5-12(2)6-9-14/h5-6,8-9H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
GBKYHMTVABMNCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=C)C#CC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
